molecular formula C10H10N4O2 B2488324 2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid CAS No. 1160245-81-7

2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid

Cat. No.: B2488324
CAS No.: 1160245-81-7
M. Wt: 218.216
InChI Key: POLPIEBPIPSZSN-UHFFFAOYSA-N
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Description

2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid is a heterocyclic compound that features a triazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine derivative, followed by cyclization with hydrazine hydrate in ethanol . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the triazolo-pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid is unique due to its specific cyclopropyl substitution, which can enhance its binding affinity and selectivity towards certain biological targets. This makes it a valuable scaffold for drug development .

Properties

IUPAC Name

2-(7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c15-9(16)5-8-12-10-11-4-3-7(6-1-2-6)14(10)13-8/h3-4,6H,1-2,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLPIEBPIPSZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=NC3=NC(=NN23)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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